molecular formula C16H16N2O3 B7359648 N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide

N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide

Cat. No.: B7359648
M. Wt: 284.31 g/mol
InChI Key: FHTLXZZRIJUTPY-UHFFFAOYSA-N
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Description

N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide is an organic compound that features a complex structure with both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3-hydroxybenzaldehyde and 3-pyridinemethanol.

    Formation of Intermediate: The aldehyde group of 4-methoxy-3-hydroxybenzaldehyde reacts with 3-pyridinemethanol in the presence of a base to form an intermediate ether.

    Amidation: The intermediate ether is then reacted with prop-2-enamide under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-methoxy-3-[(pyridin-2-yl)methoxy]phenyl}prop-2-enamide
  • N-{4-methoxy-3-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide
  • N-{4-methoxy-3-[(quinolin-3-yl)methoxy]phenyl}prop-2-enamide

Uniqueness

N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-16(19)18-13-6-7-14(20-2)15(9-13)21-11-12-5-4-8-17-10-12/h3-10H,1,11H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTLXZZRIJUTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=C)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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